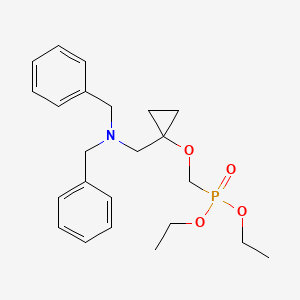
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate is an organophosphorus compound with a complex structure that includes a cyclopropane ring, a dibenzylamino group, and a phosphonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclopropane derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the phosphonate ester bond . Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.
化学反应分析
Types of Reactions
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
科学研究应用
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It can be used as a corrosion inhibitor and in the production of flame retardants.
作用机制
The mechanism by which diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator of biological pathways. The cyclopropane ring and dibenzylamino group contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the cyclopropane ring and dibenzylamino group.
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Diethyl ((4-chlorophenyl)amino)(phenyl)methyl)phosphonate: Contains a different amino group and aromatic substituents.
Uniqueness
Diethyl((1-((dibenzylamino)methyl)cyclopropoxy)methyl)phosphonate is unique due to its combination of a cyclopropane ring, dibenzylamino group, and phosphonate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other phosphonate compounds.
属性
分子式 |
C23H32NO4P |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
N-benzyl-N-[[1-(diethoxyphosphorylmethoxy)cyclopropyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H32NO4P/c1-3-27-29(25,28-4-2)20-26-23(15-16-23)19-24(17-21-11-7-5-8-12-21)18-22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3 |
InChI 键 |
MNQJOHGKAXEMJV-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(COC1(CC1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



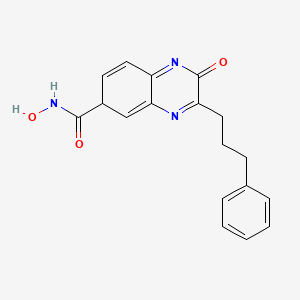
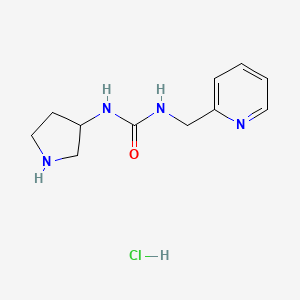
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
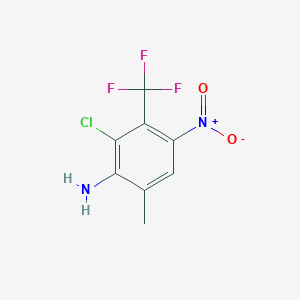
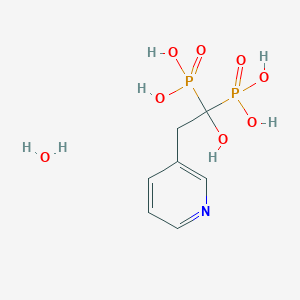
![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
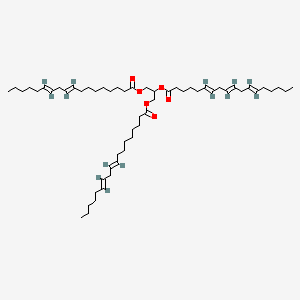
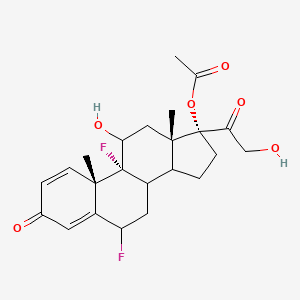
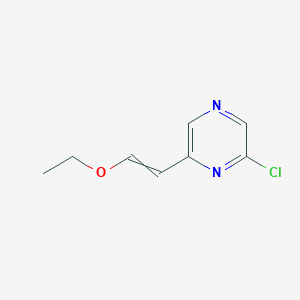

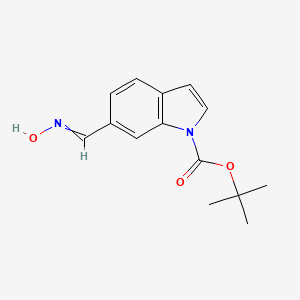
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
